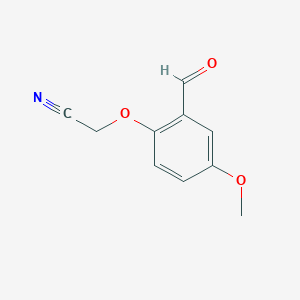

2-(2-Formyl-4-methoxyphenoxy)acetonitrile

Description

Properties

IUPAC Name |

2-(2-formyl-4-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-2-3-10(14-5-4-11)8(6-9)7-12/h2-3,6-7H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXDZWOFWIALGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 2 Formyl 4 Methoxyphenoxy Acetonitrile and Its Analogues

Retrosynthetic Analysis and Fragment Disconnection Approaches

A retrosynthetic analysis of the target molecule, 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, identifies the ether linkage as the most logical point for disconnection. This carbon-oxygen bond can be disconnected to reveal two primary precursor fragments.

Key Disconnection:

C(aryl)-O Bond Disconnection: This disconnection breaks the ether bond between the aromatic ring and the acetonitrile (B52724) side chain.

This retrosynthetic step simplifies the target molecule into two readily accessible precursor molecules: a substituted phenol (B47542) and a haloacetonitrile. This approach forms the basis for the primary synthetic route.

Precursor 1: A phenolic compound, specifically a substituted 2-hydroxybenzaldehyde.

Precursor 2: An acetonitrile derivative containing a leaving group, typically a halogen (e.g., chloroacetonitrile (B46850) or bromoacetonitrile).

This strategy is exemplified in the synthesis of analogous compounds, where a substituted phenol is reacted with a haloacetonitrile to form the desired phenoxyacetonitrile (B46853) structure. For instance, the synthesis of a related iodo-analogue proceeds from 2-hydroxy-5-iodo-3-methoxybenzaldehyde (B1337374) and cyanomethyl bromide. lookchem.com

Design and Selection of Precursor Molecules for Efficient Synthesis

The selection of appropriate precursor molecules is critical for ensuring a successful and efficient synthesis with high yields.

Phenolic Precursor: The most common and economically viable precursor for the aromatic portion is 5-methoxysalicylaldehyde (2-hydroxy-5-methoxybenzaldehyde). This molecule already contains the required formyl and methoxy (B1213986) groups in the correct positions on the benzene (B151609) ring. Its phenolic hydroxyl group provides the necessary nucleophile for the key etherification step.

Acetonitrile Precursor: For the side chain, 2-chloroacetonitrile or 2-bromoacetonitrile are the reagents of choice. These molecules provide the cyanomethyl group and a good leaving group (Cl- or Br-) for the nucleophilic substitution reaction.

The selection of these specific precursors is guided by their commercial availability and their inherent reactivity, which allows for a direct and high-yielding synthetic pathway.

Table of Selected Precursor Molecules

| Precursor Role | Chemical Name | Formula | Key Features |

|---|---|---|---|

| Phenolic Fragment | 2-Hydroxy-5-methoxybenzaldehyde (B1199172) | C₈H₈O₃ | Contains the required formyl, methoxy, and nucleophilic hydroxyl groups. |

| Acetonitrile Fragment | 2-Chloroacetonitrile | C₂H₂ClN | Provides the cyanomethyl moiety with an effective leaving group. |

Optimization of Reaction Pathways and Conditions for High Yield and Selectivity

The primary synthetic route involves the O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with a haloacetonitrile, a reaction known as the Williamson ether synthesis. Optimization of this reaction is crucial for maximizing yield and purity.

The general reaction is as follows: 2-hydroxy-5-methoxybenzaldehyde + ClCH₂CN → 2-(2-Formyl-4-methoxyphenoxy)acetonitrile + HCl

This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more potent nucleophile (a phenoxide). The choice of base, solvent, and temperature significantly impacts the reaction's efficiency.

Table: Optimization of Reaction Conditions for Williamson Ether Synthesis

| Parameter | Variation | Effect on Reaction |

|---|---|---|

| Base | K₂CO₃, NaOH, Cs₂CO₃ | A stronger base can increase the rate of phenoxide formation but may also promote side reactions. K₂CO₃ is commonly used for its moderate reactivity and ease of handling. |

| Solvent | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | A polar aprotic solvent is ideal as it can dissolve the reactants and stabilize the charged intermediate without interfering with the nucleophile. DMF and ACN are often preferred. |

| Temperature | Room Temperature to Reflux | Increasing the temperature generally accelerates the reaction rate, but excessive heat can lead to decomposition or side products. Optimal temperatures are often in the range of 40-80 °C. google.com |

| Leaving Group | Cl vs. Br | Bromoacetonitrile is more reactive than chloroacetonitrile, which can lead to faster reaction times but may also be more expensive. |

To further enhance the efficiency of the synthesis, various catalysts and reagents can be screened.

Phase-Transfer Catalysts (PTCs): In systems with limited solubility, a PTC such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can be employed. The PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the haloacetonitrile resides, thereby accelerating the reaction.

Base Screening: The choice of base is critical. While potassium carbonate is standard, other bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be more effective in certain solvent systems, leading to higher yields or allowing for lower reaction temperatures. For example, patent literature for analogous syntheses describes using potassium carbonate in acetonitrile or sodium hydroxide (B78521) in a toluene (B28343)/NMP mixture. google.com

For the synthesis of the parent compound, 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, stereochemistry is not a factor as there are no chiral centers. However, for analogues with stereocenters, stereochemical control would be a critical consideration.

Regioselectivity, on the other hand, is a key aspect of this synthesis. The precursor molecule, 2-hydroxy-5-methoxybenzaldehyde, possesses two potentially reactive sites: the phenolic hydroxyl group and the aldehyde. The desired reaction is the selective O-alkylation of the hydroxyl group.

This selectivity is achieved due to the significant difference in nucleophilicity between the two groups. In the presence of a base, the acidic phenolic proton is removed to form a phenoxide ion. This phenoxide is a strong nucleophile that readily attacks the electrophilic carbon of the haloacetonitrile. The aldehyde group is not basic enough to be deprotonated and is a much weaker nucleophile, thus it does not compete in the alkylation reaction under these conditions. This inherent difference in reactivity ensures high regioselectivity for the desired product.

Novel and Green Chemistry Approaches in the Synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile

Modern synthetic chemistry emphasizes the use of green and sustainable methods to reduce environmental impact. mdpi.com These principles can be applied to the synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile to improve efficiency and reduce waste.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. nih.gov For the Williamson ether synthesis, microwave heating can dramatically reduce the reaction time from several hours to just a few minutes. nih.govresearchgate.net This is due to the efficient and rapid heating of the polar solvent and reactants, leading to a significant increase in the reaction rate. This method aligns with green chemistry principles by reducing energy consumption and often increasing product yields. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. rhhz.netbohrium.comrsc.org A flow synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile could be designed where a solution of the phenoxide (generated in-line by mixing the phenol with a base) is continuously mixed with a stream of haloacetonitrile in a heated microreactor. rhhz.net This approach allows for precise control over temperature, pressure, and residence time, leading to high yields and purity. bohrium.com The improved safety is particularly relevant when working with potentially hazardous reagents. rhhz.net

Table: Comparison of Synthetic Methodologies

| Methodology | Typical Reaction Time | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating | 4-24 hours | Simple setup, well-established. | Long reaction times, potential for side products with prolonged heating. |

| Microwave-Assisted | 5-30 minutes | Rapid reaction rates, higher yields, reduced energy consumption. nih.govnih.gov | Requires specialized microwave reactor equipment. |

| Flow Chemistry | < 15 minutes (residence time) | High throughput, improved safety, precise control, easy scalability. rhhz.netbohrium.com | Higher initial setup cost, potential for clogging in microreactors. |

Environmentally Benign Solvent and Reagent Utilization

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. This involves the use of less hazardous solvents and reagents, as well as energy-efficient reaction conditions. For the synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile and its analogues, several environmentally benign strategies can be employed, drawing parallels from the synthesis of structurally related compounds like vanillin (B372448) and other aromatic ethers. These methods focus on reducing waste, avoiding toxic substances, and improving energy efficiency.

One of the key areas of green chemistry is the use of alternative energy sources to drive chemical reactions. Microwave irradiation, for instance, has emerged as a powerful tool in organic synthesis. aip.orgaip.org It often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. aip.orgchinakxjy.com In the context of synthesizing vanillin, a precursor and analogue to our target compound, microwave-assisted synthesis has been shown to be highly effective. For example, the synthesis of vanillin from curcumin (B1669340) has been achieved in good yield under solvent-free conditions using bismuth nitrate (B79036) pentahydrate as a reagent and microwave irradiation. nih.gov This approach highlights the dual benefits of eliminating harmful organic solvents and accelerating the reaction. nih.gov Similarly, the synthesis of vanillin-derived chalcones has been successfully carried out using microwave irradiation, resulting in high yields and significantly shorter reaction times (e.g., 5 minutes). aip.orgaip.org

Another significant green chemistry approach is the application of phase-transfer catalysis (PTC). PTC is a valuable technique for carrying out reactions between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). This methodology can eliminate the need for expensive, anhydrous, and often toxic organic solvents. rjptonline.orgcrdeepjournal.org The synthesis of aromatic ethers, a key structural feature of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, can be efficiently achieved using PTC. jst.go.jp For instance, the nucleophilic aromatic substitution reactions of halogenonitrobenzenes with various alcohols have been successfully conducted under phase-transfer conditions using tetrabutylammonium bromide as a catalyst, yielding the corresponding aryl ethers in good yields. jst.go.jp This technique offers a simpler and more environmentally friendly alternative to traditional methods that often require harsh reaction conditions and difficult-to-handle reagents. crdeepjournal.org

The choice of solvent is a critical aspect of green synthesis. The use of water, ethanol, and other non-toxic, renewable solvents is highly encouraged. A patent for a related phenoxy diaminopyrimidine compound mentions the use of acetonitrile and a mixture of toluene and NMP as solvents for the alkylation step to produce 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile. While these are common organic solvents, a greener approach would involve exploring less hazardous alternatives. google.com

The following tables summarize research findings on environmentally benign synthetic methodologies that are relevant to the synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile and its analogues.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Vanillin Derivatives

| Product | Method | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| Vanillin | Microwave | Bismuth nitrate | Solvent-free | Not specified | Good | nih.gov |

| Vanillin-derived chalcone | Microwave | KOH | Ethanol | 5 minutes | 97.64 | aip.orgaip.org |

| Vanillin | Conventional (Reflux) | Various | Organic Solvents | 90 minutes | ~50 | chinakxjy.com |

Table 2: Application of Phase-Transfer Catalysis in Aromatic Ether Synthesis

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Halogenonitrobenzenes and Alcohols | Tetrabutylammonium bromide | Room Temperature | Aryl ethers | Good | jst.go.jp |

| o-chloronitrobenzene and Potassium phenoxide | Tetra-n-butylphosphonium bromide | Solid-Liquid PTC | o-Nitrodiphenyl ether | Not specified | crdeepjournal.org |

| Alkyl aromatics | Not specified | 90 °C | Aromatic aldehydes | Good | rjptonline.org |

Table 3: Ultrasound-Assisted Synthesis of Acetonitrile Derivatives

| Product | Method | Solvent | Reaction Time | Yield | Reference |

| α-(arylamino)acetonitrile derivatives | Ultrasound | Not specified | 30 minutes | High | nih.gov |

| 2-Benzylidenebenzofuran-3(2H)-ones | Ultrasound | Ethanol | Not specified | Higher than conventional | univ.kiev.ua |

| 5-Carbonitrile-functionalized tetrahydropyrimidines | Ultrasound | Water | 3 minutes | 99% | semanticscholar.org |

By adopting these environmentally benign methodologies, the synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile and its analogues can be made more sustainable, aligning with the modern principles of green chemistry.

Elucidation of Chemical Reactivity and Transformation Pathways of 2 2 Formyl 4 Methoxyphenoxy Acetonitrile

Reactivity of the Formyl Functional Group

The formyl (aldehyde) group attached to the aromatic ring is a primary site of reactivity, susceptible to both oxidation and reduction, as well as a variety of nucleophilic addition and condensation reactions.

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group can be oxidized to the corresponding carboxylic acid, 2-(2-carboxy-4-methoxyphenoxy)acetonitrile. This transformation can be achieved using various oxidizing agents. For instance, a related compound, 2-(4-formyl-2-methoxyphenoxy)acetic acid, has been synthesized, indicating the compatibility of the phenoxyacetic acid moiety with the formyl group. In a study on the synthesis of phenoxyacetic acid derivatives, the related compound 2-(4-formyl-2-methoxyphenoxy)acetic acid was utilized as a starting material researchgate.netresearchgate.net. While specific oxidation of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile is not detailed, analogous oxidations of vanillin (B372448) derivatives are well-documented.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium permanganate | Aqueous, basic or acidic solution, heat | Carboxylic acid |

| Jones reagent (CrO3) | Acetone, 0°C to room temperature | Carboxylic acid |

| Tollens' reagent | Aqueous ammonia, silver nitrate (B79036) | Carboxylate (followed by acidification) |

Reduction: The formyl group is readily reduced to a primary alcohol, yielding 2-(2-hydroxymethyl-4-methoxyphenoxy)acetonitrile. Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reduction of aldehydes to primary alcohols is a fundamental reaction in organic synthesis researchgate.net. Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones, making it suitable for this transformation without affecting other functional groups like the nitrile or ether linkage under standard conditions.

| Reducing Agent | Typical Conditions | Product |

| Sodium borohydride (NaBH4) | Methanol (B129727) or ethanol, room temperature | Primary alcohol |

| Lithium aluminum hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup | Primary alcohol |

| Catalytic hydrogenation (H2/Pd, Pt, or Ni) | Pressurized hydrogen gas, catalyst | Primary alcohol |

The electrophilic carbon of the formyl group is a prime target for nucleophiles, leading to a variety of addition and condensation products.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like piperidine or pyridine wikipedia.org. This reaction is widely used to synthesize α,β-unsaturated compounds. For instance, a Knoevenagel condensation has been demonstrated in the reaction of 2-methoxybenzaldehyde with thiobarbituric acid in ethanol using piperidine as a base wikipedia.org. Vanillin, a structurally similar compound, readily undergoes Knoevenagel condensation with various active methylene compounds.

| Active Methylene Compound | Catalyst | Product Type |

| Malononitrile | Piperidine | Dicyanovinyl derivative |

| Ethyl cyanoacetate | Piperidine | α-Cyano-α,β-unsaturated ester |

| Malonic acid | Pyridine | Cinnamic acid derivative |

Wittig Reaction: The Wittig reaction provides a versatile method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) organic-chemistry.orgmasterorganicchemistry.comwikipedia.org. The geometry of the resulting alkene is dependent on the nature of the ylide. This reaction is highly valuable for introducing a carbon-carbon double bond with specific stereochemistry. An intramolecular Wittig reaction approach has been used for the synthesis of 7-methoxy-2-[4-alkyl/aryl]-l-benzofuran-5-carboxaldehyde, starting from a vanillin derivative researchgate.net.

| Wittig Reagent (Ph3P=CHR) | R Group | Expected Alkene Product |

| Ph3P=CH2 | Hydrogen | Terminal alkene |

| Ph3P=CHCO2Et | Ester (stabilized) | (E)-alkene predominantly |

| Ph3P=CH-Alkyl | Alkyl (unstabilized) | (Z)-alkene predominantly |

Reactivity of the Acetonitrile (B52724) Moiety

The acetonitrile group (-CH2CN) possesses two reactive sites: the nitrile triple bond and the α-carbon.

The nitrile group can be hydrolyzed to a carboxylic acid or converted into other functional groups, most notably a tetrazole ring.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-formyl-4-methoxyphenoxy)acetic acid. This reaction typically requires heating. The hydrolysis proceeds via an amide intermediate.

Tetrazole Formation: The [2+3] cycloaddition reaction between the nitrile group and an azide, typically sodium azide in the presence of a Lewis acid or an ammonium (B1175870) salt, is a common method for the synthesis of 5-substituted tetrazoles chalcogen.ronih.govresearchgate.net. Tetrazoles are important heterocyclic compounds in medicinal chemistry. The reaction of benzonitrile with sodium azide and ammonium chloride in dimethylformamide is a known method for the synthesis of 5-phenyl-1,2,3,4-tetrazole chalcogen.ro.

| Reagents | Typical Conditions | Product |

| NaN3, NH4Cl | DMF, 100-120 °C | 5-Substituted tetrazole |

| NaN3, ZnCl2 | Refluxing solvent (e.g., toluene) | 5-Substituted tetrazole |

| Trimethylsilyl azide (TMSN3) | Lewis acid catalyst | 5-Substituted tetrazole |

The methylene group adjacent to the nitrile (the α-carbon) is activated by the electron-withdrawing nature of the cyano group, making the α-protons acidic and amenable to deprotonation by a strong base.

Alkylation: The resulting carbanion is a potent nucleophile that can react with electrophiles, such as alkyl halides, in an SN2 reaction to introduce an alkyl substituent at the α-position libretexts.orgpressbooks.pubyoutube.comyoutube.com. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used to generate the enolate for alkylation libretexts.orgpressbooks.pub.

| Base | Alkylating Agent (R-X) | Product |

| LDA | Methyl iodide (CH3I) | α-Methylated nitrile |

| LDA | Benzyl bromide (BnBr) | α-Benzylated nitrile |

| NaH | Ethyl bromide (EtBr) | α-Ethylated nitrile |

Transformations Involving the Phenoxy Ether Linkage

The phenoxy ether linkage is generally stable under many reaction conditions. However, it can be cleaved under specific, often harsh, conditions.

Ether Cleavage: The cleavage of aryl ether bonds is a significant reaction in the context of lignin degradation, where similar structural motifs are abundant. In a study on lignin model compounds, the migration of a vanillin residue linked through a β-O-4 ether linkage was observed under alkaline conditions lignin-society.jp. This suggests that under certain conditions, the ether linkage in 2-(2-Formyl-4-methoxyphenoxy)acetonitrile could potentially undergo cleavage or rearrangement, particularly with strong bases at elevated temperatures.

| Reagent System | Typical Conditions | Products |

| HBr or HI | High temperature | Phenol (B47542) and haloacetonitrile derivative |

| BBr3 | -78 °C to room temp. | Phenol and bromoacetonitrile derivative |

| Strong base | High temperature | Potential rearrangement or cleavage products |

Chemo- and Regioselectivity in Complex Reaction Systems involving 2-(2-Formyl-4-methoxyphenoxy)acetonitrile

The molecular architecture of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile features multiple reactive sites, namely the formyl group, the active methylene protons of the acetonitrile moiety, and the aromatic ring. This polyfunctionality gives rise to intricate chemo- and regioselectivity considerations in complex reaction systems, particularly in multicomponent reactions where several reactants are present simultaneously. The preferential reaction pathway is dictated by the nature of the reagents, catalysts, and reaction conditions.

The inherent reactivity of the functional groups suggests two primary competing pathways: reactions involving the aldehyde and reactions involving the active methylene group. The aromatic ring, influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing ether and nitrile functionalities, also presents sites for potential electrophilic substitution, further adding to the complexity of its reactivity profile.

In multicomponent reactions involving an aldehyde, an active methylene compound, and other nucleophiles or electrophiles, the initial and most common pathway involves the reaction of the highly electrophilic formyl group. For instance, in reactions analogous to the Knoevenagel condensation, the aldehyde will typically react with a carbanion generated from an active methylene compound.

A pertinent example of this selectivity is observed in the synthesis of chromene derivatives. In a multicomponent reaction involving a salicylaldehyde derivative, malononitrile, and a nucleophile, the aldehyde readily undergoes a Knoevenagel condensation with the malononitrile. This is followed by a Michael addition of a hydroxyl group and subsequent intramolecular cyclization to yield the chromene scaffold. Given the structural similarity, 2-(2-Formyl-4-methoxyphenoxy)acetonitrile is expected to exhibit analogous reactivity. The formyl group would be the primary site of attack by the active methylene compound.

The active methylene group of the acetonitrile moiety in 2-(2-Formyl-4-methoxyphenoxy)acetonitrile can also be a key participant in chemical transformations. Under basic conditions, this methylene group can be deprotonated to form a carbanion, which can then act as a nucleophile. In the absence of a more reactive external active methylene compound, this internal nucleophilic center can play a significant role.

One potential, though less common, transformation is an intramolecular cyclization. Under strongly basic conditions, a Thorpe-Ziegler type reaction could theoretically occur, where the carbanion generated from the acetonitrile moiety attacks the formyl group, leading to a cyclic product after subsequent rearrangement and hydrolysis. However, in the context of multicomponent reactions with other highly reactive species, this intramolecular pathway is less probable.

The regioselectivity on the aromatic ring during electrophilic substitution is governed by the directing effects of the substituents. The methoxy group at the 4-position is a strong activating group and an ortho-, para-director. The 2-formyl group is a deactivating group and a meta-director. The ether-linked acetonitrile group at the 1-position has a more complex influence. The ether oxygen can donate electron density to the ring via resonance, acting as an ortho-, para-director, while the nitrile group is electron-withdrawing. The interplay of these effects would likely direct incoming electrophiles to the positions ortho and para to the strongly activating methoxy group, while substitution meta to the formyl group would also be a consideration.

The following table summarizes the anticipated chemo- and regioselective outcomes in various reaction scenarios:

| Reaction Type | Competing Reactive Sites | Predicted Outcome | Rationale |

| Knoevenagel Condensation | Formyl group vs. Active methylene of acetonitrile | Preferential reaction at the formyl group | The aldehyde is a stronger electrophile and will readily react with the active methylene compound. |

| Mannich Reaction | Formyl group vs. Aromatic ring | Reaction at the formyl group to form a Mannich base | The formyl group is the more reactive site for nucleophilic attack by the amine and enolizable carbonyl compound. |

| Multicomponent Chromene Synthesis | Formyl group, Active methylene of acetonitrile | The formyl group reacts with an external active methylene compound, leading to a chromene derivative. | This is a well-established pathway for salicylaldehyde derivatives. |

| Electrophilic Aromatic Substitution | Aromatic ring positions | Substitution primarily at positions ortho and para to the methoxy group. | The methoxy group is a powerful activating and directing group. |

| Intramolecular Cyclization (under strong base) | Formyl group and Active methylene of acetonitrile | Potential for Thorpe-Ziegler type cyclization. | Requires specific conditions to favor the intramolecular reaction over intermolecular pathways. |

Utility of 2 2 Formyl 4 Methoxyphenoxy Acetonitrile As a Synthetic Building Block and Intermediate

Application in the Construction of Heterocyclic Ring Systems

The unique arrangement of functional groups in 2-(2-Formyl-4-methoxyphenoxy)acetonitrile makes it an ideal starting material for the synthesis of various heterocyclic rings, particularly those containing oxygen, nitrogen, and sulfur atoms.

The presence of the ortho-formylphenoxy moiety in 2-(2-Formyl-4-methoxyphenoxy)acetonitrile is particularly advantageous for the construction of benzofurans, a common scaffold in biologically active compounds. jocpr.com One notable method involves a palladium-catalyzed tandem addition and cyclization reaction. When 2-(2-acylphenoxy)acetonitriles are treated with arylboronic acids in the presence of a palladium catalyst, 2-aroyl benzofurans are produced with excellent chemoselectivity and compatibility with a wide range of functional groups. rsc.org This reaction is believed to proceed through a sequential nucleophilic addition to the nitrile, generating a ketone intermediate, which then undergoes intramolecular cyclization. rsc.org

Another efficient approach to benzofuran (B130515) derivatives is through a base-promoted intramolecular cyclization of 2-(2-formylaryloxy)acetonitriles. This domino reaction leads to the formation of benzofuran-2-carboxamides.

In the realm of chromone (B188151) synthesis, while direct examples utilizing 2-(2-Formyl-4-methoxyphenoxy)acetonitrile are not extensively documented, related compounds offer insights into potential synthetic pathways. For instance, 2-(2-formylphenoxy)acetic acid and its esters have been shown to undergo photocyclization to yield chromanone and benzofuranone derivatives when irradiated with UV light in dimethyl sulfoxide. rsc.orgnih.gov This process can efficiently produce hydroxychromanones, which are precursors to chromones. rsc.orgnih.gov The reaction mechanism is thought to involve an intramolecular hydrogen abstraction by the excited aldehyde, followed by cyclization.

Table 1: Synthesis of Benzofuran Derivatives from 2-(2-Formylphenoxy)acetonitrile Analogues

| Product | Reagents and Conditions | Yield | Reference |

| 2-Aroyl Benzofurans | Arylboronic acids, Palladium catalyst | Good to excellent | rsc.org |

| Benzofuran-2-carboxamides | Base (e.g., tBuOK) | Up to 98% |

While the structure of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, with its aldehyde and nitrile functionalities, suggests its potential as a precursor for nitrogen- and sulfur-containing heterocycles like thiadiazoles, specific documented examples of its use in this context are limited in the reviewed literature. However, the general synthetic strategies for thiadiazoles often involve the cyclization of thiosemicarbazones or the reaction of hydrazonoyl halides with sulfur-containing reagents, which could theoretically be adapted for derivatives of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile.

Precursor for the Development of Advanced Organic Scaffolds

The chemical reactivity of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile makes it a suitable precursor for more complex molecular architectures. The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, allowing for the extension of the carbon skeleton. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for molecular diversification. These transformations can lead to the development of advanced organic scaffolds with potential applications in materials science and medicinal chemistry. For instance, related 4-substituted-2-methoxyphenols have been utilized as building blocks for bioactive natural-like hydroxylated biphenyls. nih.govresearchgate.net

Role in the Synthesis of Complex Molecules and Natural Product Analogues

The synthesis of natural products and their analogues is a significant area of organic chemistry, often requiring versatile building blocks that allow for the efficient construction of complex molecular frameworks. nih.gov While there are no specific reports detailing the use of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile in the total synthesis of a natural product, its utility in forming the core structures of benzofurans and potentially chromones indicates its value in this field. Many natural products contain these heterocyclic motifs, and synthetic routes leveraging this precursor could offer a streamlined approach to their synthesis. The functional handles present in 2-(2-Formyl-4-methoxyphenoxy)acetonitrile provide opportunities for the introduction of various substituents, enabling the synthesis of a library of natural product analogues for structure-activity relationship studies.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 2 Formyl 4 Methoxyphenoxy Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer the initial and fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the number of neighboring protons. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present.

For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying adjacent protons within the aromatic ring and the acetonitrile (B52724) moiety.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons and for piecing together the molecular fragments, such as connecting the acetonitrile group to the phenoxy ring and establishing the relative positions of the formyl and methoxy (B1213986) groups.

Interactive Data Table: Predicted NMR Data for 2-(2-Formyl-4-methoxyphenoxy)acetonitrile

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| 1 (CHO) | ~10.4 | ~190.0 | H-3, H-5 |

| 2 (C-CHO) | - | ~125.0 | H-1, H-3, H-6 |

| 3 (Ar-H) | ~7.5 | ~115.0 | C-1, C-2, C-4, C-5 |

| 4 (C-OMe) | - | ~165.0 | H-3, H-5, OCH₃ |

| 5 (Ar-H) | ~7.1 | ~101.0 | C-3, C-4, C-6 |

| 6 (C-O) | - | ~150.0 | H-5, H-7 |

| 7 (O-CH₂) | ~4.9 | ~55.0 | C-6, C-8 |

| 8 (CN) | - | ~117.0 | H-7 |

| 9 (OCH₃) | ~3.9 | ~56.0 | C-4 |

Note: These are predicted values and may differ from experimental results. The numbering scheme is based on the IUPAC nomenclature.

Advanced NMR Methods for Conformational Analysis

The spatial arrangement of the substituents on the benzene (B151609) ring and the orientation of the cyanomethoxy group relative to the ring are critical aspects of the molecule's conformation. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide insights into the through-space proximity of protons. By observing cross-peaks between protons on the aromatic ring and those of the methoxy and cyanomethoxy groups, the preferred conformation in solution can be inferred. For instance, a NOE between the formyl proton and a neighboring aromatic proton would suggest a specific rotational preference of the aldehyde group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, confirming its molecular formula of C₁₀H₉NO₃.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

In tandem mass spectrometry, the molecular ion is isolated and then subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The analysis of these fragments provides a roadmap of the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Loss of the cyano (-CN) group.

Cleavage of the ether bond, separating the cyanomethoxy group from the aromatic ring.

Loss of the formyl (-CHO) radical or carbon monoxide (CO).

Fragmentation of the methoxy group.

By carefully analyzing the masses of the resulting fragments, the connectivity of the molecule can be confirmed.

Interactive Data Table: Predicted Major Mass Spectrometry Fragments

| m/z (Predicted) | Possible Fragment Identity |

| 191.0582 | [M]⁺ (Molecular Ion) |

| 162.0555 | [M - CHO]⁺ |

| 151.0504 | [M - CH₂CN]⁺ |

| 134.0368 | [M - OCH₂CN]⁺ |

| 121.0290 | [M - CHO - CH₂CN]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique and collision energy.

Vibrational Spectroscopy for Functional Group Identification (e.g., IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of specific structural motifs.

For 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, key vibrational bands would be expected for:

Aldehyde C=O stretch: A strong absorption typically in the region of 1680-1700 cm⁻¹.

Aldehyde C-H stretch: Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Nitrile C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Ether C-O stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.

Aromatic C-H bends: Characteristic bands in the fingerprint region below 900 cm⁻¹.

The combination of these techniques provides a detailed and robust characterization of the molecular structure of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, from the elemental composition and connectivity to the three-dimensional arrangement of its atoms.

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, collectively defining the molecule's geometry. For a compound like 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, a single-crystal X-ray diffraction study would yield a detailed three-dimensional model of the molecule.

The process involves growing a suitable single crystal of the compound, which can be a challenging and rate-limiting step. nih.gov This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

A crystallographic study would precisely determine the planarity of the benzene ring, the orientation of the formyl and methoxy substituents, and the conformation of the ether linkage and the acetonitrile group. Although no specific crystallographic data for 2-(2-Formyl-4-methoxyphenoxy)acetonitrile has been published, data from structurally similar compounds, such as 4-(2-methoxyphenoxy)phthalonitrile, reveal key structural features that might be anticipated. bldpharm.com For instance, the dihedral angle between the two aromatic rings in related structures is a critical parameter that would be precisely determined. bldpharm.com

The determination of the absolute configuration is another crucial aspect of X-ray crystallography, particularly for chiral molecules. nih.gov While 2-(2-Formyl-4-methoxyphenoxy)acetonitrile itself is not chiral, this technique would be indispensable for derivatives that are. The Flack parameter is a commonly used metric in crystallography to confidently determine the absolute stereochemistry of a chiral compound. nih.gov

Hypothetical Crystallographic Data Table for 2-(2-Formyl-4-methoxyphenoxy)acetonitrile

The following table is a hypothetical representation of the type of data that would be generated from an X-ray crystallographic analysis of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, based on data for analogous compounds. bldpharm.comvwr.com

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 8.0 |

| c (Å) | 16.5 |

| β (°) | 95.0 |

| Volume (ų) | 985 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.29 |

| R-factor | < 0.05 |

Methodological Developments in Analytical Techniques for the Compound

The development of robust and sensitive analytical methods is crucial for the quality control, stability testing, and quantification of a chemical compound. For 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary methods for characterization and routine analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. For 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, a reverse-phase HPLC method would likely be developed. This would involve:

Column: A C18 column would be a typical choice for a molecule of this polarity.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol (B129727) would be used. The choice between acetonitrile and methanol can influence column pressure, UV absorbance, and elution strength. shimadzu.com

Detection: UV detection would be suitable due to the presence of the aromatic ring. The wavelength of maximum absorbance would be determined for optimal sensitivity.

Method development would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful technique for identification and quantification. The development of a GC-MS method for 2-(2-Formyl-4-methoxyphenoxy)acetonitrile would involve selecting an appropriate capillary column and optimizing the temperature program of the oven to ensure good separation. The mass spectrometer would provide a fragmentation pattern that serves as a "molecular fingerprint," allowing for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of organic molecules. While not typically used for routine quantification in the same way as HPLC or GC, quantitative NMR (qNMR) is a powerful technique for determining the purity of reference standards. Methodological developments in this area could involve the use of advanced pulse sequences or high-field magnets for better resolution and sensitivity, allowing for the detection and characterization of minor impurities.

Theoretical and Computational Investigations of 2 2 Formyl 4 Methoxyphenoxy Acetonitrile

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy levels within 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, which in turn dictate its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. malayajournal.org

For 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, the HOMO is expected to be localized primarily on the electron-rich methoxyphenoxy ring, while the LUMO would likely be centered on the electron-withdrawing formyl and acetonitrile (B52724) groups. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. malayajournal.org Computational studies on analogous aromatic aldehydes have utilized DFT methods, such as B3LYP, to calculate these orbital energies. scispace.commjcce.org.mk Such calculations help in predicting how the molecule will interact with nucleophiles and electrophiles.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-(2-Formyl-4-methoxyphenoxy)acetonitrile

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative and represent typical results from DFT calculations for similar organic molecules.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Different colors on the MEP map indicate different potential values: red typically signifies regions of negative potential (rich in electrons), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. malayajournal.org Green and yellow represent areas with neutral or intermediate potential.

In 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the formyl group and the nitrogen atom of the acetonitrile group, making these sites attractive to electrophiles. Conversely, the hydrogen atom of the formyl group and the carbon atoms of the carbonyl and nitrile groups would likely exhibit a positive potential (blue), marking them as sites for nucleophilic attack. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a detailed energy profile for a reaction, providing insights into its feasibility and kinetics. wikipedia.org

To understand the mechanism of a reaction involving 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, such as a nucleophilic addition to the aldehyde group, computational methods can be used to locate the transition state structure. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. By mapping the entire reaction coordinate, from reactants to products, a potential energy surface is generated that reveals the lowest energy path. This analysis allows for the prediction of reaction kinetics and the identification of the most likely reaction mechanism.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Second Transition State | +10.5 |

| Products | -12.4 |

Note: This table provides a sample energy profile for a multi-step reaction, demonstrating how computational chemistry can quantify the energetics of a reaction pathway.

Reactions are most often carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for these effects using various solvation models, such as the Polarizable Continuum Model (PCM). researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes different species along the reaction coordinate. For a polar molecule like 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, polar solvents would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate. Computational studies on related compounds have demonstrated the importance of including solvent effects to obtain results that are consistent with experimental observations. researchgate.net

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure of a molecule can significantly influence its physical properties and reactivity. Conformational analysis involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies. researchgate.net This is achieved by systematically exploring the potential energy surface (PES) of the molecule as a function of its rotatable bonds. rsc.org

For 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, key rotations would occur around the bonds connecting the ether oxygen to the phenyl ring and the methylene (B1212753) group, as well as the bond between the phenyl ring and the formyl group. By performing a series of geometry optimizations at different dihedral angles, a PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between them. rsc.org This analysis reveals the most likely shapes the molecule will adopt in solution and their relative populations.

Table 3: Example of a Conformational Analysis for 2-(2-Formyl-4-methoxyphenoxy)acetonitrile

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 180° | 0.00 | 75.3 |

| 2 | 60° | 1.25 | 15.1 |

| 3 | -60° | 1.30 | 9.6 |

Molecular Modeling Approaches for Structure-Reactivity Correlations

However, it is possible to outline the standard molecular modeling approaches that would be employed to investigate the structure-reactivity correlations of a molecule like 2-(2-Formyl-4-methoxyphenoxy)acetonitrile. These computational methods provide valuable insights into the electronic structure, reactivity, and potential interaction mechanisms of chemical compounds.

Density Functional Theory (DFT) for Geometrical and Electronic Properties

A primary tool for such an investigation would be Density Functional Theory (DFT). This quantum mechanical modeling method is used to calculate the electronic structure of molecules. For 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, DFT calculations would begin with a geometry optimization to determine the most stable three-dimensional conformation of the molecule.

Following optimization, a range of electronic properties would be calculated. These properties are crucial for understanding the molecule's reactivity. Key parameters that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electrostatic potential on the molecule's surface. This map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to where the molecule is likely to interact with other chemical species. For 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, the MEP would highlight the reactivity of the formyl, methoxy (B1213986), and nitrile functional groups.

Conceptual Data Tables for Structure-Reactivity Analysis

While specific data for 2-(2-Formyl-4-methoxyphenoxy)acetonitrile is unavailable, the following tables illustrate the type of data that would be generated from DFT calculations to establish structure-Reactivity correlations.

Table 1: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for 2-(2-Formyl-4-methoxyphenoxy)acetonitrile (Hypothetical Data)

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 4.15 | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 3.66 | Index of electrophilic character |

This table is for illustrative purposes only and does not represent actual calculated data for the compound.

Table 2: Natural Bond Orbital (NBO) Analysis for Key Atomic Charges in 2-(2-Formyl-4-methoxyphenoxy)acetonitrile (Hypothetical Data)

| Atom | Natural Charge (e) | Implication for Reactivity |

| O (Formyl) | -0.55 | Nucleophilic center, potential for hydrogen bonding |

| C (Formyl) | +0.45 | Electrophilic center, susceptible to nucleophilic attack |

| N (Nitrile) | -0.40 | Nucleophilic center |

| C (Nitrile) | +0.15 | Electrophilic center |

| O (Methoxy) | -0.50 | Nucleophilic center |

This table is for illustrative purposes only and does not represent actual calculated data for the compound.

The data generated from these computational approaches would allow for a detailed understanding of the reactivity of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile. For instance, the MEP and NBO analyses would pinpoint the most likely sites for electrophilic and nucleophilic attack, while the frontier orbital energies and global reactivity descriptors would provide a quantitative basis for comparing its reactivity to other similar compounds. Such studies are invaluable for predicting the chemical behavior of molecules and for the rational design of new compounds with specific desired properties.

Molecular Interaction Studies and Design Principles for 2 2 Formyl 4 Methoxyphenoxy Acetonitrile Derivatives in Research

In Vitro Studies on Molecular Target Interactions and Mechanistic Insights

Comprehensive in vitro studies detailing the specific molecular targets and mechanistic actions of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile are not extensively documented. However, the molecule possesses functional groups—an aldehyde, a nitrile, and a methoxy-substituted phenol (B47542) ether—that suggest potential for various biological interactions.

Investigation of Molecular Binding and Covalent Adduct Formation

There is no specific research available detailing the investigation of molecular binding or covalent adduct formation for 2-(2-Formyl-4-methoxyphenoxy)acetonitrile. The presence of an aldehyde group, a known electrophile, suggests a potential for forming covalent bonds (Schiff bases or Michael adducts) with nucleophilic residues on biological macromolecules, such as the lysine (B10760008) or cysteine residues of proteins. Such interactions are a common mechanism for covalent inhibitors. nih.govnih.gov General studies on plant-derived natural products with electrophilic functional groups indicate that they can engage subsets of the proteome through covalent modification, thereby altering protein conformation and function. nih.gov

Enzyme Inhibition Research and Modulatory Effects

Specific enzyme inhibition studies for 2-(2-Formyl-4-methoxyphenoxy)acetonitrile have not been reported. The chemical structure does not immediately suggest a classic pharmacophore for well-known enzyme classes. However, many small organic molecules can exhibit inhibitory or modulatory effects on various enzymes. Without experimental data, any potential enzyme targets remain speculative.

Structure-Activity Relationship (SAR) Studies via Molecular Design

Systematic Structure-Activity Relationship (SAR) studies involving the design and synthesis of a library of derivatives based on the 2-(2-Formyl-4-methoxyphenoxy)acetonitrile scaffold are not present in the current body of scientific literature. SAR studies are fundamental in medicinal chemistry to optimize the biological activity of a lead compound. mdpi.com

Design and Synthesis of Derivatives for Probing Molecular Recognition

The synthesis of derivatives would be a crucial step to understand how different parts of the molecule contribute to any potential biological activity. A patent for the synthesis of a phenoxy diaminopyrimidine compound mentions a structurally related intermediate, 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile, which is used to build more complex molecules. google.com This indicates that the core phenoxyacetonitrile (B46853) scaffold is synthetically accessible and can be modified. For SAR studies, derivatives could be designed by altering the substituents on the phenyl ring, modifying the aldehyde group, or changing the acetonitrile (B52724) moiety.

Table 1: Hypothetical Modifications for SAR Studies

| Molecular Region | Potential Modifications | Rationale |

|---|---|---|

| Phenyl Ring | Vary methoxy (B1213986) group position; add/remove substituents (e.g., halogens, alkyl groups) | To probe electronic and steric effects on binding. |

| Aldehyde Group | Reduction to alcohol; oxidation to carboxylic acid; conversion to imine | To determine the importance of the electrophilic carbonyl for activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

No Quantitative Structure-Activity Relationship (QSAR) models have been developed for 2-(2-Formyl-4-methoxyphenoxy)acetonitrile derivatives due to the lack of a corresponding biological activity dataset. QSAR modeling is a computational technique that relates the chemical structure of a series of compounds to their biological activity, enabling the prediction of the activity of new derivatives and optimizing lead compounds. conicet.gov.arnih.gov

Application in Chemical Biology Research as Molecular Probes (e.g., imaging, sensing)

While there is no direct evidence of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile being used as a molecular probe, a structurally similar compound has been developed for such purposes. A novel fluorescent chemosensor, 2-(2-Formyl-4-methyl-phenoxy)-N-phenyl-acetamide (FMPPA), was designed for the selective and sensitive determination of selenium (IV). nih.gov This sensor exhibits a "turn-on" fluorescence enhancement upon coordination with selenium. nih.gov This suggests that the formyl-phenoxy scaffold present in 2-(2-Formyl-4-methoxyphenoxy)acetonitrile could potentially be adapted for the development of novel sensors or imaging agents, although significant chemical modification would be required.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-(2-Formyl-4-methoxyphenoxy)acetonitrile |

| 2-(2-Formyl-4-methyl-phenoxy)-N-phenyl-acetamide (FMPPA) |

| 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile |

| Lysine |

Development of Screening Methodologies for Mechanistic Elucidation (e.g., in vitro assays)

The elucidation of the mechanism of action for novel derivatives of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile is fundamentally reliant on the strategic development and implementation of a hierarchical series of in vitro assays. criver.com This systematic approach generally commences with high-throughput screening (HTS) to efficiently identify initial "hit" compounds from large chemical libraries. researchgate.netnih.gov Following this initial identification, a cascade of more detailed secondary and tertiary assays is employed to meticulously characterize their specific molecular interactions and subsequent cellular effects. ucsf.edu The overarching strategy is designed to progress from broad, high-capacity screening platforms to more focused and mechanistically informative assays that can illuminate the precise biological activity of the compounds. bioduro.com

A critical initial phase in this investigative process is the establishment of robust biochemical assays to pinpoint the direct molecular targets of the derivatives. bioduro.com These assays are indispensable for ascertaining whether the compounds directly interact with specific biomolecules such as enzymes, receptors, or other proteins. novalix.com For derivatives of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, a diverse array of enzymatic and binding assays can be custom-developed based on the hypothesized biological targets. For instance, if the derivatives are designed as kinase inhibitors, a luminescence-based kinase assay could be utilized to quantify the inhibition of ATP consumption, thereby measuring the compound's potency.

Subsequent to the initial biochemical screening, the deployment of cell-based assays is paramount for validating the activity of the lead compounds within a more physiologically relevant environment. criver.combioduro.com These assays can yield crucial data regarding cellular permeability, potential cytotoxicity, and the engagement of the intended target within the cellular milieu. youtube.com A standard preliminary step often involves conducting cell viability assays across a panel of cell lines to determine the concentration at which the compounds exhibit cytotoxic effects.

To further dissect the mechanism of action, more specialized cell-based assays are implemented. For example, if a derivative is identified as an inhibitor of a critical enzyme within a specific signaling pathway, a reporter gene assay can be engineered to measure the downstream consequences of this inhibition. nih.gov Such targeted assays are instrumental in confirming the on-target activity of the compounds and in distinguishing them from those that may elicit their effects through off-target interactions. bioascent.com

The successful development of these screening methodologies encompasses several key stages, including meticulous assay design, rigorous optimization, and comprehensive validation to ensure the generation of robust and reproducible data. ucsf.edu The judicious use of appropriate positive and negative controls is imperative for accurate data interpretation and stringent quality control throughout the screening process.

The following data tables are illustrative examples of the types of results that could be generated from a hypothetical screening cascade for a series of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile derivatives.

Table 1: Initial High-Throughput Biochemical Screen of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile Derivatives Against a Target Kinase

| Derivative | Concentration (µM) | Kinase Activity (% Inhibition) |

|---|---|---|

| FMPA-001 | 10 | 85 |

| FMPA-002 | 10 | 12 |

| FMPA-003 | 10 | 92 |

| FMPA-004 | 10 | 5 |

| FMPA-005 | 10 | 78 |

Table 2: Dose-Response Analysis of Lead Compounds from Biochemical Screen

| Derivative | IC₅₀ (µM) |

|---|---|

| FMPA-001 | 1.2 |

| FMPA-003 | 0.8 |

| FMPA-005 | 2.5 |

Table 3: Cell Viability Assay of Lead Compounds in a Cancer Cell Line

| Derivative | CC₅₀ (µM) |

|---|---|

| FMPA-001 | 25 |

| FMPA-003 | 15 |

| FMPA-005 | > 50 |

Table 4: Target Engagement Assay in a Cellular Context

| Derivative | Concentration (µM) | Target Engagement (%) |

|---|---|---|

| FMPA-001 | 5 | 75 |

| FMPA-003 | 5 | 88 |

| FMPA-005 | 5 | 20 |

Table 5: Reporter Gene Assay for Downstream Pathway Inhibition

| Derivative | Concentration (µM) | Reporter Gene Activity (% Inhibition) |

|---|---|---|

| FMPA-001 | 5 | 68 |

| FMPA-003 | 5 | 82 |

| FMPA-005 | 5 | 15 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-formyl-4-methoxyphenoxy)acetonitrile, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves nucleophilic substitution between a phenolic aldehyde derivative (e.g., 2-hydroxy-4-methoxybenzaldehyde) and a haloacetonitrile (e.g., chloroacetonitrile) in the presence of a weak base like K₂CO₃. The reaction is typically conducted in polar aprotic solvents (e.g., acetonitrile) under reflux for 12–24 hours . Optimization strategies include:

- Solvent selection : Acetonitrile enhances solubility of intermediates.

- Base strength : K₂CO₃ balances reactivity and minimizes side reactions compared to stronger bases.

- Monitoring : TLC or HPLC can track reaction progress to avoid over- or under-reaction .

Q. How can spectroscopic techniques (NMR, FTIR, XRD) be applied to confirm the structure and purity of this compound?

- NMR :

- ¹H NMR : Peaks at δ 9.8–10.2 ppm confirm the formyl group. Aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm) validate substitution patterns.

- ¹³C NMR : Signals for the nitrile carbon (~115 ppm) and formyl carbon (~190 ppm) are critical .

Q. What are the key stability considerations for storing 2-(2-formyl-4-methoxyphenoxy)acetonitrile, and how can degradation be mitigated?

- Stability risks : The formyl group is prone to oxidation, while the nitrile may hydrolyze under acidic/basic conditions.

- Mitigation :

- Store under inert gas (N₂/Ar) at 0–4°C to prevent oxidation .

- Use anhydrous solvents and desiccants to limit hydrolysis .

Advanced Research Questions

Q. How does the electronic nature of the 4-methoxy group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- The electron-donating methoxy group activates the aromatic ring toward electrophilic attack but deactivates it toward NAS. Computational studies (e.g., DFT) can model charge distribution, showing reduced electrophilicity at the formyl-adjacent position. Experimental validation via Hammett plots or kinetic isotope effects may resolve contradictions between predicted and observed reactivity .

Q. What strategies can resolve contradictions in reaction yields when scaling up synthesis from milligram to gram quantities?

- Issue : Heat and mass transfer limitations in larger batches may reduce yields.

- Solutions :

- Use flow chemistry for controlled mixing and temperature .

- Adjust stoichiometry (e.g., excess haloacetonitrile) to compensate for inefficiencies.

- Monitor side products (e.g., hydrolysis byproducts) via LC-MS and optimize quenching steps .

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of derivatives of this compound?

- Approach :

- Generate 3D conformers using software like Gaussian or AutoDock.

- Dock derivatives into target protein active sites (e.g., fungal enzymes for agrochemical applications) to assess binding affinity.

- Validate predictions with in vitro assays (e.g., MIC tests for antifungal activity) .

Q. What are the challenges in analyzing trace impurities (e.g., regioisomers) during quality control, and how can they be addressed?

- Analytical challenges : Regioisomers with similar polarity may co-elute in HPLC.

- Solutions :

- Use UPLC with high-resolution columns (C18, 1.7 µm particles) for better separation.

- Pair with tandem MS (LC-MS/MS) to differentiate isomers via fragmentation patterns .

Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.